ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
CAS No.: 1268052-53-4
Cat. No.: VC2720805
Molecular Formula: C14H17N3O2
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268052-53-4 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | ethyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O2/c1-3-10-5-7-11(8-6-10)17-13(15)12(9-16-17)14(18)19-4-2/h5-9H,3-4,15H2,1-2H3 |
| Standard InChI Key | ZJINLJFYSNVOHS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |
Introduction
Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic compounds that contain a five-membered ring with two nitrogen atoms. This specific compound is characterized by its ethyl ester group and an amino group attached to the pyrazole ring, along with a 4-ethylphenyl substituent.
Synthesis and Preparation
The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and appropriate carbonyl compounds. For ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate, the synthesis might involve a similar approach, although specific details for this compound are not widely documented in the available literature.
Applications and Research Findings
Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. While specific applications of ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate are not detailed, related compounds have shown potential in various fields:
-
Pharmaceuticals: Pyrazoles are explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Materials Science: Some pyrazole derivatives are studied for their optical properties, making them candidates for nonlinear optical materials .
Comparison with Related Compounds
Other pyrazole derivatives, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, have been more extensively studied. This compound is used as a heterocyclic building block and as an internal standard in GC-MS analyses .
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate | C₁₄H₁₇N₃O₂ | 259.30 g/mol | 1416346-62-7 |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.26 g/mol | 16078-71-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume